N-(3,3-dimethylbutan-2-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,3-dimethylbutan-2-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide, also known as DMXAA, is a small molecule drug that has been extensively studied for its potential use in cancer treatment. DMXAA was first identified as a potential anti-cancer agent in the late 1990s, and since then, numerous studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential applications in cancer therapy.
Wirkmechanismus
The mechanism of action of N-(3,3-dimethylbutan-2-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide is not fully understood, but it is thought to involve the activation of the immune system and the induction of tumor cell death. N-(3,3-dimethylbutan-2-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide has been shown to stimulate the production of cytokines, which are signaling molecules that play a key role in the immune response. N-(3,3-dimethylbutan-2-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide has also been shown to induce tumor cell death through a process known as apoptosis.
Biochemical and Physiological Effects
N-(3,3-dimethylbutan-2-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. N-(3,3-dimethylbutan-2-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide has been shown to stimulate the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma), which are involved in the immune response. N-(3,3-dimethylbutan-2-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide has also been shown to induce tumor cell death through the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,3-dimethylbutan-2-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide has a number of advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified, and it has been extensively studied in preclinical models. However, there are also some limitations to using N-(3,3-dimethylbutan-2-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide in lab experiments. N-(3,3-dimethylbutan-2-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide has a relatively short half-life in the body, which can make it difficult to achieve consistent results. Additionally, N-(3,3-dimethylbutan-2-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide has been shown to have toxicity in some animal models, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(3,3-dimethylbutan-2-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide. One area of interest is the development of combination therapies that incorporate N-(3,3-dimethylbutan-2-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide with other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is the development of new formulations of N-(3,3-dimethylbutan-2-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide that can improve its pharmacokinetic properties and reduce toxicity. Additionally, further research is needed to fully understand the mechanism of action of N-(3,3-dimethylbutan-2-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide and to identify biomarkers that can predict its efficacy in different cancer types.
Synthesemethoden
N-(3,3-dimethylbutan-2-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide can be synthesized using a variety of methods, including the reaction of 2-chloronicotinic acid with 3,3-dimethylbut-2-en-1-ol, followed by oxidation and amidation. Another common synthesis method involves the reaction of 2,3-dichloropyridine with 3,3-dimethylbut-2-en-1-ol, followed by oxidation and amidation.
Wissenschaftliche Forschungsanwendungen
N-(3,3-dimethylbutan-2-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide has been extensively studied for its potential use in cancer therapy. In preclinical studies, N-(3,3-dimethylbutan-2-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide has been shown to have potent anti-tumor activity against a variety of cancer types, including lung, breast, colon, and prostate cancer. N-(3,3-dimethylbutan-2-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide has also been shown to enhance the anti-tumor activity of other cancer treatments, such as radiation therapy and chemotherapy.
Eigenschaften
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-10(14(2,3)4)16(6)13(18)11-7-8-15(5)12(17)9-11/h7-10H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBZKHHKBQKCIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)N(C)C(=O)C1=CC(=O)N(C=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.